(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Overview
Description
The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . It also contains an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The “tetrahydro-2H-” prefix suggests that the indazole ring is partially saturated with hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropylmethyl group and the indazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the cyclopropylmethyl group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole ring and the cyclopropylmethyl group. The cyclopropyl group is known for its ring strain and unique reactivity . The indazole ring, being an aromatic system, would also have distinct reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Properties
Chiral Synthesis and Solution Behavior : The preparation and structural analysis of chiral (cyclooctane-1,5-diyl)bis(2-pyrazolyl)borate complexes show the versatility of indazole derivatives in creating chiral centers for potential use in asymmetric synthesis and materials science (Chisholm et al., 2000).
Advanced Organic Synthesis : The development of tetrahydro-1,3-oxazepines via intramolecular amination of cyclopropylmethyl cation demonstrates the compound's utility in synthesizing complex heterocyclic structures, which could be beneficial for drug discovery and development (Skvorcova et al., 2015).
Pharmacological Research
Antimicrobial Activities : New quinoline derivatives carrying a 1,2,3-triazole moiety, including structures similar to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of indazole derivatives in developing new antimicrobial agents (Thomas et al., 2010).
Anticonvulsant Agents : Synthesis and characterization of heterocyclic Schiff bases, including indazole derivatives, have shown potential as anticonvulsant agents, indicating the role of these compounds in neuroscience research and therapy for epilepsy (Pandey & Srivastava, 2011).
Materials Science
- Organometallic Chemistry : The synthesis of ansa-metallocene complexes utilizing bis(indenyl)dimethylsilane ligands, related to indazole derivatives, for potential applications in catalysis and materials science, highlights the chemical's utility in creating novel metal-organic frameworks (Halterman et al., 2000).
Mechanism of Action
Target of Action
The compound is a derivative of indazole, a type of heterocyclic aromatic organic compound. Indazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Biochemical Pathways
Indazole derivatives can participate in various biochemical pathways depending on their specific targets and mode of action. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Future Directions
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJZFSYNMFDPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CN)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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